Sucrose monocaproate

Description

Properties

CAS No. |

61358-54-1 |

|---|---|

Molecular Formula |

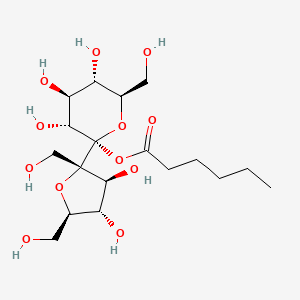

C18H32O12 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hexanoate |

InChI |

InChI=1S/C18H32O12/c1-2-3-4-5-11(22)30-18(16(27)14(25)12(23)9(6-19)29-18)17(8-21)15(26)13(24)10(7-20)28-17/h9-10,12-16,19-21,23-27H,2-8H2,1H3/t9-,10-,12-,13-,14+,15+,16-,17+,18+/m1/s1 |

InChI Key |

ZFFCNTZCHDDATQ-UWFDMBNGSA-N |

SMILES |

CCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |

Isomeric SMILES |

CCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |

Canonical SMILES |

CCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |

Synonyms |

sucrose caproate sucrose monocaproate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Regioisomeric Differences

Sucrose monocaproate is part of a broader family of monoacylated TAGs, which include monoacetate (C2:0), monopropionate (C3:0), and monobutyrate (C4:0) derivatives. Key distinctions arise from acyl chain length and regioisomer distribution:

Key Findings :

- Analytical Challenges: Resolution of monocaproate regioisomers requires specialized phenyl-modified columns (65% methyl) for GLC, whereas shorter-chain TAGs can be analyzed using standard np-HPLC–ESI–MS systems .

- Abundance: The TAG class of this compound shows markedly lower species diversity and abundance compared to monoacetate or monobutyrates, as evidenced by ESI–MS data (Tables 5.15–5.17 in ).

Functional and Application-Based Comparisons

- Stability and Solubility: The longer caproyl chain enhances lipophilicity, making this compound less water-soluble than its shorter-chain counterparts. This property is critical in emulsification applications but limits its use in aqueous formulations .

- Biological Interactions: Short-chain TAGs like monoacetate are more readily metabolized by lipases due to their smaller size, whereas monocaproate’s bulkier structure may slow enzymatic hydrolysis, impacting bioavailability .

- Industrial Relevance: Monoacetates and monopropionates are widely used as food preservatives, while monocaproate’s niche applications include specialty surfactants and drug delivery systems requiring controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.